N-methyl-2-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]-N-propan-2-ylpropanamide
Description
N-methyl-2-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]-N-propan-2-ylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring substituted with a pyridine moiety and an amide group, making it structurally interesting and functionally versatile.
Properties
IUPAC Name |
N-methyl-2-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-13(2)20(5)18(22)15(4)21-10-7-16(8-11-21)23-17-6-9-19-12-14(17)3/h6,9,12-13,15-16H,7-8,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCWTLFTCACGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(CC2)C(C)C(=O)N(C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]-N-propan-2-ylpropanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Substitution with Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the piperidine nitrogen, followed by reaction with a pyridine derivative.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid, followed by reaction with the amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyridine and piperidine rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Halogenated derivatives of the compound can be synthesized using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-2-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]-N-propan-2-ylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool in structural biology.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways relevant to disease.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of N-methyl-2-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-[4-(2-methylpyridin-4-yl)oxypiperidin-1-yl]-N-propan-2-ylpropanamide
- N-methyl-2-[4-(4-methylpyridin-4-yl)oxypiperidin-1-yl]-N-propan-2-ylpropanamide
Uniqueness
N-methyl-2-[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]-N-propan-2-ylpropanamide is unique due to the specific positioning of the methyl group on the pyridine ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
